[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
Description
3-(Benzyloxy)cyclobutylmethanone (CAS: 1858255-18-1) is a cyclobutane-derived ketone featuring a benzyloxy substituent at the 3-position of the cyclobutyl ring and a tetrahydro-2H-pyran-4-yl group attached to the carbonyl carbon. This compound is notable for its structural complexity, combining a strained cyclobutane ring with a tetrahydropyran moiety, which may confer unique physicochemical properties such as enhanced rigidity and lipophilicity. It is commonly utilized in medicinal chemistry as a synthetic intermediate for exploring cyclobutane-based scaffolds in drug discovery .
Properties
IUPAC Name |
oxan-4-yl-(3-phenylmethoxycyclobutyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c18-17(14-6-8-19-9-7-14)15-10-16(11-15)20-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBCKXKSDFIHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2CC(C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Benzyloxy)cyclobutylmethanone involves several steps, typically starting with the preparation of the cyclobutyl and tetrahydro-2H-pyran-4-yl intermediates. These intermediates are then coupled through a series of reactions, including benzyloxylation and ketone formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
3-(Benzyloxy)cyclobutylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(Benzyloxy)cyclobutylmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)cyclobutylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the cyclobutyl ring play crucial roles in binding to these targets, while the tetrahydro-2H-pyran-4-yl moiety may influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The unique combination of a benzyloxycyclobutyl group and a tetrahydropyran moiety positions this compound as a valuable candidate for:
- Drug Discovery : Its rigidity and moderate lipophilicity make it suitable for targeting protein pockets requiring constrained geometries.
- Material Science : The strained cyclobutane ring could be exploited in polymer chemistry to enhance thermal stability .
Biological Activity
The compound 3-(Benzyloxy)cyclobutylmethanone (CAS Number: 108044-18-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is . The structure features a cyclobutyl moiety substituted with a benzyloxy group and a tetrahydro-2H-pyran ring, which may contribute to its biological properties.
Pharmacological Profile
Research indicates that compounds similar to 3-(Benzyloxy)cyclobutylmethanone exhibit various pharmacological activities, including:
- Anti-inflammatory Effects : Compounds with benzyloxy substitutions have been shown to inhibit cyclooxygenase enzymes, thus reducing inflammation. For instance, a related benzyloxy-substituted lactone was noted for its selective inhibition of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes .
- CYP450 Interaction : The metabolism of such compounds often involves cytochrome P450 enzymes. Studies have demonstrated that the metabolism of benzyloxy-substituted compounds is mediated by CYP3A enzymes, influencing their pharmacokinetics and potential drug interactions .
The mechanisms through which 3-(Benzyloxy)cyclobutylmethanone exerts its effects may include:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes like COX-2, the compound could effectively reduce pain and inflammation.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cellular responses to stress or injury.
Case Studies and Research Findings
- Case Study on Inflammation : A study investigated the anti-inflammatory properties of a related compound, demonstrating significant reductions in inflammatory markers in animal models . This suggests potential therapeutic applications for inflammatory diseases.
- Metabolism Study : Research involving human liver microsomes indicated that the metabolism of related benzyloxy compounds is primarily mediated by CYP3A enzymes, highlighting the importance of considering metabolic pathways in drug development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
